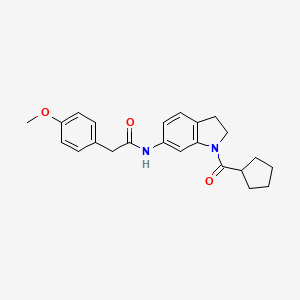

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-28-20-10-6-16(7-11-20)14-22(26)24-19-9-8-17-12-13-25(21(17)15-19)23(27)18-4-2-3-5-18/h6-11,15,18H,2-5,12-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKJJFOCBDRPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Structural Overview

- Molecular Formula : C23H26N2O3

- Molecular Weight : Approximately 392.5 g/mol

- Structural Features : The compound consists of an indoline ring substituted with a cyclopentanecarbonyl group and a 4-methoxyphenyl acetamide moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis process often necessitates the use of protecting groups to ensure selectivity during functionalization.

Biological Activity

Preliminary studies indicate that this compound exhibits several potential biological activities:

- Anticancer Activity : Initial investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further in vitro and in vivo studies are necessary to confirm these effects.

- Anti-inflammatory Properties : The presence of the methoxy group is hypothesized to enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that derivatives of indoline compounds possess neuroprotective properties, which could be explored further with this compound.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies with various biological targets are crucial for understanding its therapeutic potential. These studies typically involve:

- Receptor Binding Assays : To determine affinity and selectivity towards specific receptors.

- Enzyme Inhibition Studies : To evaluate the compound's ability to inhibit key enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide | 1058428-44-6 | Indoline core with cyclopentanecarbonyl | Different substitution pattern on the phenyl ring |

| 2-(4-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide | 1021221-04-4 | Indoline core with thiophene substitution | Incorporates a thiophene moiety instead of cyclopentanecarbonyl |

| N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperidine derivatives | Various | Contains benzothiazole and piperidine structures | Exhibits different pharmacological profiles due to distinct heterocycles |

This table highlights the distinct structural attributes of this compound, emphasizing its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Opioid Receptor-Targeting Acetamides ()

Compounds like 4-methoxybutyrylfentanyl and Isobutyryl fentanyl share the acetamide backbone but differ in their substitution patterns:

Key Differences :

- The target compound’s indoline core replaces the piperidine ring in fentanyl analogs, likely altering receptor binding kinetics.

- The cyclopentanecarbonyl group may reduce opioid-like activity compared to the straight-chain aliphatic groups in fentanyl derivatives .

Benzothiazole-Based Acetamides ()

The European Patent Application (EP3348550A1) discloses compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , which share the 4-methoxyphenyl acetamide motif but differ in the heterocyclic core:

Key Insights :

- The target compound’s indoline core may confer greater conformational flexibility, favoring interactions with protein kinases .

Quinoline/Pyridine-Containing Acetamides ()

Patent-derived compounds like N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature complex polycyclic systems:

Comparison :

- Quinoline derivatives prioritize planar aromatic systems for kinase inhibition (e.g., EGFR inhibitors).

- The target compound’s indoline and cyclopentanecarbonyl groups may reduce steric hindrance compared to bulky quinoline-pyridine hybrids, improving bioavailability .

Simple Phenyl Acetamides ()

N-(4-hydroxyphenyl)acetamide represents a minimalist analog:

Implications :

- The 4-methoxy group in the target compound increases lipophilicity, enhancing blood-brain barrier penetration compared to the hydroxylated analog.

- Metabolic stability may differ: methoxy groups resist glucuronidation, whereas hydroxyl groups are prone to conjugation .

Q & A

Q. What analytical methods are recommended for stability studies under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.